N,N-diallyl-4-tert-butylbenzamide
Description
N,N-Diallyl-4-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and diallyl groups attached to the amide nitrogen. While direct data on this compound is absent in the provided evidence, its structural framework aligns with other 4-tert-butyl-substituted benzamides documented in the literature. The diallyl substituents on the nitrogen may confer unique reactivity, such as participation in radical or cyclization reactions, which could differentiate this compound from analogs with simpler alkyl or aryl groups.
Properties
Molecular Formula |
C17H23NO |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-tert-butyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-6-12-18(13-7-2)16(19)14-8-10-15(11-9-14)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3 |
InChI Key |
DSUFIHMUJOQIFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares N,N-diallyl-4-tert-butylbenzamide with structurally related benzamides identified in the evidence:
Key Observations :
- Steric Effects : Diallyl groups in the hypothetical compound introduce greater steric hindrance compared to dimethyl or methyl/tert-butyl substituents, which could impact binding to biological targets or reaction kinetics .
- Electronic Effects: The thiadiazole ring in and anthraquinone in add electron-withdrawing or π-conjugated systems, altering electronic properties compared to the aliphatic diallyl groups.
Physicochemical and Pharmacological Implications
- Solubility and Bioavailability: N,N-Dimethyl analogs (e.g., ) exhibit higher solubility in polar solvents due to reduced steric bulk, whereas the diallyl variant may require formulation aids for drug delivery.
Metabolic Stability :
- Therapeutic Potential: Thiadiazole derivatives (e.g., ) are explored as kinase inhibitors or antimicrobial agents due to heterocyclic reactivity. Anthraquinone-linked benzamides (e.g., ) may intercalate DNA, suggesting anticancer applications. The diallyl variant’s unsaturated groups could enable photopolymerization or serve as prodrug moieties in material science or medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
